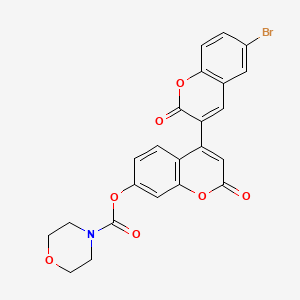

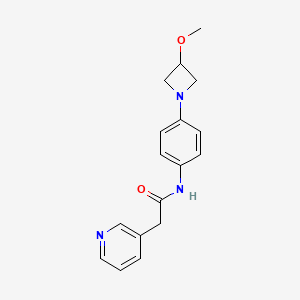

![molecular formula C18H18N4O2 B2472133 3-(benzimidazol-1-yl)-N-[(4-methoxyphenyl)methylideneamino]propanamide CAS No. 518018-61-6](/img/structure/B2472133.png)

3-(benzimidazol-1-yl)-N-[(4-methoxyphenyl)methylideneamino]propanamide

Overview

Description

The compound “3-(benzimidazol-1-yl)-N-[(4-methoxyphenyl)methylideneamino]propanamide” is a complex organic molecule. It contains a benzimidazole group, which is a fused aromatic ring system consisting of benzene and imidazole . It also contains a methoxyphenyl group, which is a phenyl ring with a methoxy (-OCH3) substituent .

Molecular Structure Analysis

The molecular structure of this compound would likely be quite complex due to the presence of multiple ring systems and functional groups. The benzimidazole group would contribute significant aromatic character to the molecule .Chemical Reactions Analysis

Benzimidazoles are known to participate in a variety of chemical reactions, particularly those involving electrophilic aromatic substitution . The presence of the methoxy group could also influence the reactivity of the molecule, as methoxy groups are electron-donating and can activate aromatic rings towards electrophilic substitution .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would likely be influenced by its aromatic character and the presence of polar functional groups. It would likely be solid at room temperature .Scientific Research Applications

DNA Binding and Cellular Staining Applications

Benzimidazole derivatives, notably Hoechst 33258 and its analogs, are renowned for their strong binding to the minor groove of double-stranded B-DNA, showing specificity for AT-rich sequences. This binding capability has made them valuable tools in plant cell biology for chromosome and nuclear staining, analysis of nuclear DNA content via flow cytometry, and investigation of plant chromosomes. Furthermore, their utility extends to acting as radioprotectors and topoisomerase inhibitors, underscoring their significance in drug design and molecular biology research (Issar & Kakkar, 2013).

Medicinal Chemistry and Drug Design

Benzimidazole is a crucial pharmacophore in medicinal chemistry, contributing to the structure of vitamin cobalamin. Benzimidazole derivatives exhibit a wide range of pharmacological functions, including antimicrobial, antiviral, antidiabetic, anti-cancer, and anti-inflammatory activities. The Mannich reaction, used to create N-methyl derivatives and various drug molecules, highlights the role of benzimidazole derivatives in medicinal applications, providing a foundation for new therapeutic agents with enhanced efficacy and reduced toxicity (Vasuki et al., 2021).

Antifungal and Anthelminthic Drug Research

The application of benzimidazoles in agriculture and veterinary medicine as fungicides and anthelminthic drugs is well-documented. These compounds inhibit microtubule assembly by binding to tubulin, a mechanism that has been exploited in cancer chemotherapy experiments. The role of benzimidazoles in fungal cell biology and molecular genetics research, as tools for studying tubulin structure and microtubule function, is of significant interest. This research area continues to evolve, aiming for a comprehensive understanding of benzimidazole binding sites on tubulin and their implications for microtubule assembly (Davidse, 1986).

Optoelectronic Material Development

Research on quinazolines, a group of benzodiazines, has expanded beyond medicinal applications to include synthesis and application in electronic devices, luminescent elements, photoelectric conversion elements, and image sensors. The incorporation of quinazoline and pyrimidine fragments into π-extended conjugated systems is proving valuable for creating novel optoelectronic materials. This includes the development of materials for organic light-emitting diodes (OLEDs), nonlinear optical materials, and colorimetric pH sensors, showcasing the versatility of benzimidazole-related compounds in the field of material science (Lipunova et al., 2018).

Safety and Hazards

Future Directions

Mechanism of Action

Target of Action

MLS000769034, also known as 3-(benzimidazol-1-yl)-N-[(4-methoxyphenyl)methylideneamino]propanamide or SMR000433756, is an immune response modifier that acts as a toll-like receptor 7 agonist . It is commonly used topically to treat warts on the skin of the genital and anal areas .

Mode of Action

The compound’s mode of action is via stimulation of innate and acquired immune responses, which ultimately leads to inflammatory cell infiltration within the field of drug application followed by apoptosis of diseased tissue .

Biochemical Pathways

The compound’s action affects the immune response pathways. By acting as a toll-like receptor 7 agonist, it stimulates the innate and acquired immune responses, leading to inflammatory cell infiltration . This results in the apoptosis of diseased tissue, thereby helping to relieve and control wart production .

Result of Action

The molecular and cellular effects of MLS000769034’s action include the stimulation of immune responses, inflammatory cell infiltration, and apoptosis of diseased tissue . These effects help to control wart production and treat certain types of skin cancer .

properties

IUPAC Name |

3-(benzimidazol-1-yl)-N-[(E)-(4-methoxyphenyl)methylideneamino]propanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N4O2/c1-24-15-8-6-14(7-9-15)12-20-21-18(23)10-11-22-13-19-16-4-2-3-5-17(16)22/h2-9,12-13H,10-11H2,1H3,(H,21,23)/b20-12+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NEXBEGNBBBAVQC-UDWIEESQSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C=NNC(=O)CCN2C=NC3=CC=CC=C32 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=C(C=C1)/C=N/NC(=O)CCN2C=NC3=CC=CC=C32 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101325559 | |

| Record name | 3-(benzimidazol-1-yl)-N-[(E)-(4-methoxyphenyl)methylideneamino]propanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101325559 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

322.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

41.2 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID26667145 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS RN |

518018-61-6 | |

| Record name | 3-(benzimidazol-1-yl)-N-[(E)-(4-methoxyphenyl)methylideneamino]propanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101325559 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

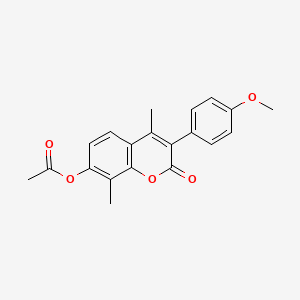

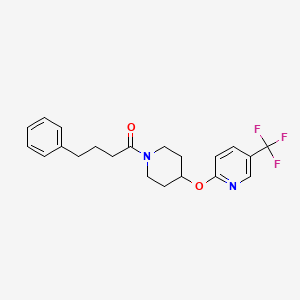

![3-(5-oxo-4-propyl-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)-N-(4-(trifluoromethoxy)phenyl)propanamide](/img/structure/B2472058.png)

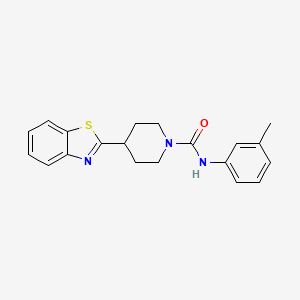

![1,2,3,3a-Tetrahydropyrrolo[1,2-a]quinoxalin-4(5h)-one](/img/structure/B2472063.png)

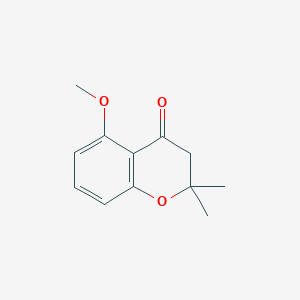

![4-[(4-fluorophenyl)methyl]-5-[3-(morpholine-4-sulfonyl)phenyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B2472065.png)

![(2E)-3-(3-nitrophenyl)-N-[(thiophen-2-yl)methyl]prop-2-enamide](/img/structure/B2472066.png)

![8-(9H-Fluoren-9-ylmethoxycarbonyl)-5-oxa-8-azaspiro[3.5]nonane-9-carboxylic acid](/img/structure/B2472067.png)

![2-(Difluoromethyl)-[1,2,4]triazolo[1,5-a]pyridine-8-carboxylic acid](/img/structure/B2472069.png)

![1-Benzyl-3-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}urea](/img/structure/B2472070.png)

![2-[1-(5,6-dichloropyridin-3-yl)-N-propylformamido]-N-(2-methoxyphenyl)acetamide](/img/structure/B2472072.png)